molecular formula C34H39N5O8 B3282745 Suc-phe-leu-phe-pna CAS No. 75651-69-3

Suc-phe-leu-phe-pna

Cat. No. B3282745
CAS RN: 75651-69-3
M. Wt: 645.7 g/mol
InChI Key: ZDFAXGKOHVNQOY-AWCRTANDSA-N
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Description

Suc-phe-leu-phe-pna, also known as Suc-PLF-pna, is a tetrapeptide substrate used in enzymatic assays to detect the activity of cathepsin B, a lysosomal cysteine protease. This peptide has been extensively studied due to its potential as a diagnostic and therapeutic tool for various diseases, including cancer, Alzheimer's disease, and osteoporosis. In

Scientific Research Applications

Substrate Specificity and Enzyme Inhibition

Suc-phe-leu-phe-pna and its variants have been extensively studied for their interactions with various enzymes. It is a useful substrate in the study of enzyme specificity and inhibition. For instance, certain forms of this compound have been found effective in inhibiting enzymes like α-chymotrypsin and cathepsin G. This has implications for understanding the biochemical pathways involving these enzymes (Okada et al., 1985), (Okada et al., 2020).

Insights into Hydrolytic Mechanisms

Research involving this compound has also been instrumental in elucidating the mechanisms of hydrolysis by enzymes like papain. This includes the investigation of the hydrolysis of various peptide substrates, which contributes to a better understanding of the catalytic activities and mechanisms of such enzymes (Theodorou et al., 2001).

Proteinase Activity Characterization

This compound has been used in the characterization of proteinases from different sources. For example, the study of proteinase activities in human lymphocyte granules utilized this compound. Such research aids in identifying and understanding various proteases and their roles in biological systems (Hanna et al., 1994).

Enzyme Substrate Specificity Studies

The compound has been pivotal in studies exploring the substrate specificities of peptidyl prolyl cis-trans isomerase activities of enzymes like cyclophilin and FK-506 binding protein. These studies are essential for understanding how these enzymes interact with different substrates and the physiological roles they play (Harrison & Stein, 1990).

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFAXGKOHVNQOY-AWCRTANDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125414
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75651-69-3
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75651-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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